
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. These compounds are characterized by the presence of chlorine atoms and a ketone functional group. The compound’s unique structure, which includes a dihydrofuran ring, makes it of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone typically involves the chlorination of a precursor compound, such as 1-(4,5-dihydro-3-furanyl)-ethanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated ketone structure allows it to participate in various chemical reactions, potentially affecting biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2,2-Dichloroacetophenone: Another chlorinated ketone with similar reactivity.
2,2-Dichloro-1-(2-furanyl)-ethanone: A compound with a furan ring instead of a dihydrofuran ring.
Uniqueness
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is unique due to its dihydrofuran ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
83124-81-6 |
|---|---|
分子式 |
C6H6Cl2O2 |
分子量 |
181.01 g/mol |
IUPAC名 |
2,2-dichloro-1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H6Cl2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2 |
InChIキー |
KILQLEFBNDEEOU-UHFFFAOYSA-N |
正規SMILES |
C1COC=C1C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



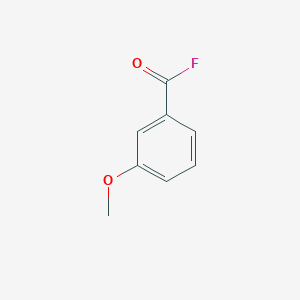
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
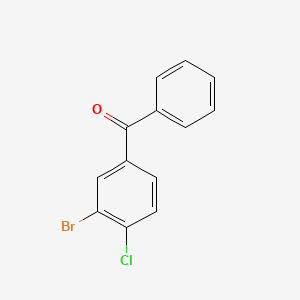

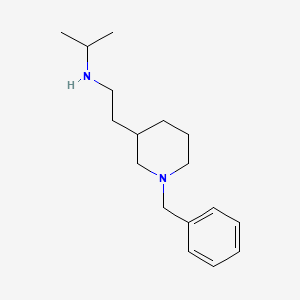
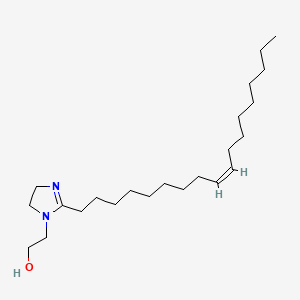



![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
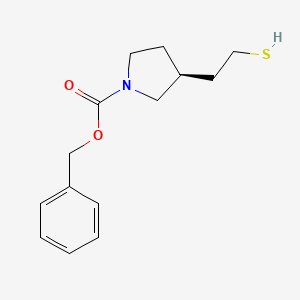
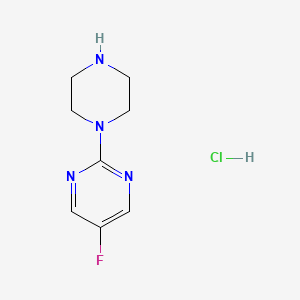
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
